Tiletamine hydrochloride

Description

See also: Tiletamine Hydrochloride; Zolazepam Hydrochloride (component of).

Properties

IUPAC Name |

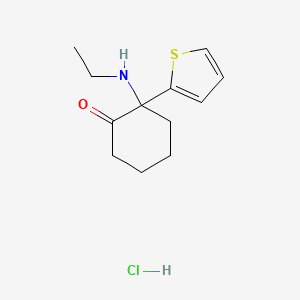

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUYKJZQOPXDNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14176-49-9 (Parent) | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045539 | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14176-50-2 | |

| Record name | Tiletamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14176-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiletamine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014176502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tiletamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TILETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TAQ2QWJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tiletamine in Rodents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiletamine (B1682376), a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, is a structural analog of ketamine and phencyclidine.[1][2] Primarily used in veterinary medicine in combination with the benzodiazepine (B76468) zolazepam (B1684422), tiletamine holds significant interest for researchers in neuroscience and drug development due to its effects on the central nervous system. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tiletamine in rodents, compiling available quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and development.

Pharmacokinetics

The study of pharmacokinetics—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for understanding its efficacy and safety profile. While comprehensive pharmacokinetic data for tiletamine specifically in rodents is not extensively published, this section summarizes the available information and provides context from studies in other species and related compounds.

Quantitative Pharmacokinetic Parameters

Limited direct pharmacokinetic studies of tiletamine in rats and mice have been published. However, some data can be inferred from related studies and compounds. For instance, the plasma half-life of zolazepam, its frequent partner drug, has been reported to be approximately 3 hours in rats.[3] A study in pigs provides some comparative insights, showing that tiletamine has a shorter half-life (1.97 h) compared to zolazepam (2.76 h) and a much higher apparent clearance (134 L/h vs 11 L/h).[4] While these values are not directly translatable to rodents, they suggest that tiletamine is rapidly cleared.

Table 1: Comparative Pharmacokinetic Parameters of Tiletamine

| Parameter | Species | Value | Route of Administration | Reference |

| Half-life (t½) | Pig | 1.97 h | Intramuscular | [4] |

| Apparent Clearance (CL) | Pig | 134 L/h | Intramuscular | [4] |

| Half-life (t½) of Zolazepam | Rat | ~3 h | Not Specified | [3] |

Note: Data for rodents is limited. The data from pigs is provided for comparative purposes.

Metabolism

The metabolism of tiletamine in rodents is believed to primarily occur in the liver. Studies have shown that the combination of tiletamine and zolazepam (Telazol®) induces the expression of cytochrome P450 2B (CYP2B) isozymes in rats, suggesting that this enzymatic pathway is involved in the metabolism of one or both compounds.[5] While specific rodent metabolites are not extensively documented, a metabolite identified as CI-398 has been found in polar bears, indicating potential metabolic pathways such as N-demethylation and hydroxylation, similar to what is observed with ketamine.[6] Further research utilizing techniques like liquid chromatography-mass spectrometry (LC-MS) with rat or mouse liver microsomes is necessary to fully elucidate the metabolic fate of tiletamine in these species.[5][7]

Pharmacodynamics

Pharmacodynamics explores the biochemical and physiological effects of a drug on the body. Tiletamine's primary mechanism of action is the non-competitive antagonism of the NMDA receptor.[2]

Mechanism of Action: NMDA Receptor Antagonism

Tiletamine binds to a site within the pore of the NMDA receptor, blocking the influx of calcium ions (Ca²⁺) that is normally triggered by the binding of glutamate (B1630785) and a co-agonist like glycine (B1666218) or D-serine.[2][8] This blockade of Ca²⁺ influx prevents the downstream signaling cascades that are crucial for synaptic plasticity, the cellular basis of learning and memory.[9][10]

Signaling Pathway of Tiletamine's Action

The antagonism of the NMDA receptor by tiletamine disrupts normal glutamatergic neurotransmission and downstream signaling pathways. This includes the modulation of pathways involved in synaptic plasticity, such as the mTOR signaling pathway, and neuronal survival.[6][11]

Tiletamine's blockade of the NMDA receptor calcium channel.

Behavioral and Physiological Effects in Rodents

Comparative studies with ketamine have shed light on the pharmacodynamic profile of tiletamine in rodents.

Table 2: Summary of Tiletamine's Pharmacodynamic Effects in Rodents

| Effect | Species | Dose Range | Observation | Reference |

| Antidepressant-like | Mouse | 10 mg/kg (IP) | Reduced immobility in forced swim test. | [1] |

| Anxiolytic-like | Mouse | 5-15 mg/kg (IP) | Increased punished crossings in four-plate test. | [1] |

| Locomotor Activity | Mouse | 10-15 mg/kg (IP) | Decreased locomotor activity. | [1] |

| Anesthesia | Rat | 20-40 mg/kg (IP/IM) | Satisfactory anesthesia and analgesia. | [12] |

| Anesthesia | Mouse | >80 mg/kg (IP) | Anesthesia without analgesia; respiratory distress at higher doses. | [12] |

IP: Intraperitoneal; IM: Intramuscular

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for advancing research. This section outlines key methodologies for studying the pharmacokinetics and pharmacodynamics of tiletamine in rodents.

Pharmacokinetic Study Design

A typical pharmacokinetic study of tiletamine in rats or mice would involve the following steps:

Workflow for a rodent pharmacokinetic study.

Materials and Methods:

-

Animals: Male or female Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be allowed to acclimate for at least one week before the experiment.

-

Drug Administration: Tiletamine hydrochloride can be dissolved in sterile saline for intravenous (IV), intraperitoneal (IP), or oral (PO) administration. The dose will depend on the study's objective.

-

Blood Sampling: Blood samples (e.g., 100-200 µL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing, typically via tail vein or saphenous vein bleeding.

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of tiletamine and its potential metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[13][14][15]

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Pharmacodynamic Assessment: Behavioral Tests

Several behavioral paradigms can be used to assess the pharmacodynamic effects of tiletamine in rodents.

-

Forced Swim Test (Antidepressant-like effects):

-

Mice are individually placed in a cylinder of water from which they cannot escape.

-

The duration of immobility is recorded during the last few minutes of a 6-minute test.

-

A decrease in immobility time is indicative of an antidepressant-like effect.[16]

-

-

Novel Object Recognition Test (Cognitive effects):

-

Rats are habituated to an open-field arena.

-

During the training phase, two identical objects are placed in the arena, and the rat is allowed to explore.

-

After a retention interval, one of the objects is replaced with a novel object.

-

The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. Tiletamine's effect on this preference can be assessed.[1]

-

-

Rotarod Test (Motor coordination):

-

Mice are placed on a rotating rod that gradually accelerates.

-

The latency to fall from the rod is recorded.

-

A decrease in latency indicates impaired motor coordination.[1]

-

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and pharmacodynamics of tiletamine in rodents. While significant research has been conducted, particularly in the context of its pharmacodynamic comparison with ketamine, there remain notable gaps in our understanding of its complete pharmacokinetic profile and metabolic fate in common laboratory rodent species. The detailed experimental protocols and visualized pathways presented here are intended to serve as a foundation for future investigations, ultimately contributing to a more comprehensive understanding of tiletamine's properties and its potential applications in neuroscience and drug development.

References

- 1. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tiletamine is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic study in pigs and in vitro metabolic characterization in pig- and human-liver microsomes reveal marked differences in disposition and metabolism of tiletamine and zolazepam (Telazol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microsome biocolloids for rapid drug metabolism and inhibition assessment by LC-MS. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Ketamine and Calcium Signaling—A Crosstalk for Neuronal Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Linking NMDA Receptor Synaptic Retention to Synaptic Plasticity and Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Evaluation of a combination of tiletamine and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents | springermedizin.de [springermedizin.de]

Neuroprotective Potential of Tiletamine Hydrochloride in Ischemic Stroke Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of long-term disability and mortality worldwide, necessitating the urgent development of effective neuroprotective therapies. Tiletamine (B1682376) hydrochloride, a dissociative anesthetic and N-methyl-D-aspartate (NMDA) receptor antagonist, presents a compelling candidate for neuroprotection due to its mechanism of action, which targets a key pathway in the ischemic cascade. This technical guide provides a comprehensive overview of the rationale for investigating tiletamine's neuroprotective effects, details established experimental protocols for in vivo and in vitro ischemia models where its efficacy can be tested, and outlines the putative signaling pathways involved. While direct and extensive quantitative data on tiletamine's neuroprotective efficacy in ischemia models are limited in publicly available literature, this guide serves as a foundational resource for designing and conducting preclinical studies to evaluate its therapeutic potential.

Introduction: The Rationale for Tiletamine in Ischemic Neuroprotection

The pathophysiology of ischemic stroke is characterized by a complex series of events, collectively known as the ischemic cascade, initiated by the cessation of blood flow and subsequent oxygen and glucose deprivation. A pivotal event in this cascade is excitotoxicity, primarily mediated by the overactivation of NMDA receptors.[1] This leads to an excessive influx of calcium ions (Ca2+), triggering downstream pathways that result in neuronal injury and death.[1]

Tiletamine hydrochloride, as a non-competitive NMDA receptor antagonist, has the potential to mitigate this excitotoxic damage. By blocking the NMDA receptor ion channel, tiletamine can prevent the massive Ca2+ overload and interrupt the downstream destructive processes. Its structural and mechanistic similarity to ketamine, which has demonstrated neuroprotective effects in various preclinical models of ischemia, further supports the investigation of tiletamine as a neuroprotective agent.[2][3]

Putative Mechanism of Action and Signaling Pathways

The primary neuroprotective mechanism of tiletamine in the context of ischemia is attributed to its antagonism of the NMDA receptor. The binding of glutamate (B1630785) to the NMDA receptor, coupled with postsynaptic membrane depolarization, opens the ion channel, allowing for a significant influx of Ca2+. This Ca2+ overload activates a range of downstream signaling pathways that contribute to neuronal death.

-

Activation of Degradative Enzymes: Elevated intracellular Ca2+ activates proteases (e.g., calpains), phospholipases, and endonucleases, which degrade cellular components.[4]

-

Mitochondrial Dysfunction: Excessive Ca2+ uptake by mitochondria disrupts their function, leading to impaired ATP production and the release of pro-apoptotic factors like cytochrome c.

-

Generation of Reactive Oxygen Species (ROS): Mitochondrial dysfunction and the activation of enzymes such as nitric oxide synthase (NOS) contribute to the production of ROS, causing oxidative stress and further cellular damage.

By blocking the NMDA receptor, tiletamine is hypothesized to inhibit these deleterious signaling cascades, thereby preserving neuronal integrity in the ischemic penumbra.

Figure 1: Putative signaling pathway of tiletamine neuroprotection in ischemia.

Experimental Protocols for Assessing Neuroprotection

To rigorously evaluate the neuroprotective effects of this compound, standardized and well-characterized in vivo and in vitro models of ischemia are essential.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

The MCAO model is the most widely used animal model of focal ischemic stroke, mimicking many aspects of the human condition.[5]

Experimental Workflow:

References

- 1. Pathophysiologic cascades in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A retrospect and outlook on the neuroprotective effects of anesthetics in the era of endovascular therapy [frontiersin.org]

- 3. The neuroprotective action of ketamine and MK-801 after transient cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Postischemic treatment with calpain inhibitor MDL 28170 ameliorates brain damage in a gerbil model of global ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiletamine Hydrochloride: A Technical Guide for Synaptic Plasticity Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tiletamine (B1682376) hydrochloride, a derivative of cyclohexylamine, is recognized primarily for its anesthetic properties in veterinary medicine, where it is often combined with zolazepam. Structurally and functionally similar to ketamine and phencyclidine (PCP), tiletamine's principal mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] This technical guide provides a comprehensive overview of tiletamine hydrochloride's role in synaptic plasticity research. It details its molecular interactions, summarizes key quantitative data from preclinical studies, outlines established experimental protocols, and visualizes the critical signaling pathways and experimental workflows involved in its investigation. This document serves as a core resource for professionals exploring tiletamine as a pharmacological tool to modulate synaptic function and as a potential therapeutic agent.

Introduction to this compound

Tiletamine is a dissociative anesthetic that functions as a potent and reversible antagonist of NMDA-mediated responses.[1][2] Its lipophilic nature allows it to readily cross the blood-brain barrier.[1][2] Research has demonstrated that tiletamine selectively blocks NMDA receptors without significantly affecting other receptors such as sigma, glycine, glutamate (B1630785), kainate, quisqualate, or dopamine (B1211576) (DA) receptors at low concentrations.[2][4] This specificity makes it a valuable tool for isolating the role of NMDA receptor signaling in various neurophysiological processes, including long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[5][6][7]

Mechanism of Action at the Synapse

Tiletamine exerts its primary influence on synaptic plasticity by blocking the ion channel of the NMDA receptor.[8] The activation of NMDA receptors is a critical step for the induction of many forms of synaptic plasticity.[6][7] By preventing the influx of Ca²⁺ through the NMDA receptor channel, tiletamine can inhibit the induction of NMDA receptor-dependent LTP.[6]

Like other NMDA receptor antagonists such as ketamine, tiletamine's actions can lead to downstream effects that paradoxically promote synaptogenesis and plasticity.[9][10] While the direct pathway for tiletamine is less elucidated than for ketamine, the blockade of NMDA receptors on inhibitory GABAergic interneurons is hypothesized to cause a disinhibition of glutamatergic neurons. This leads to a subsequent surge in glutamate release, activation of AMPA receptors, and stimulation of signaling cascades that support synaptic growth, such as the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways.[9][11]

Signaling Pathway: Tiletamine's Primary Action

References

- 1. Tiletamine is a potent inhibitor of N-methyl-aspartate-induced depolarizations in rat hippocampus and striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bloomtechz.com [bloomtechz.com]

- 3. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents | springermedizin.de [springermedizin.de]

- 4. Contrasting neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA receptor antagonists block heterosynaptic long-term depression (LTD) but not long-term potentiation (LTP) in the CA3 region following lateral perforant path stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA Receptor Dependent Long-term Potentiation in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Long-term potentiation and the role of N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phencyclidine - Wikipedia [en.wikipedia.org]

- 9. Activation of mTOR and Synaptogenesis: Role in the Actions of Rapid-Acting Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ketamine for a boost of neural plasticity: how, but also when? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Comparative Analysis of Tiletamine and Ketamine: A Technical Guide for Preclinical Research and Development

An In-depth Examination of the Core Dissociative Anesthetic Properties, Receptor Interactions, and Metabolic Fates of Two Potent NMDA Receptor Antagonists.

This technical guide provides a comprehensive comparison of the dissociative anesthetics tiletamine (B1682376) and ketamine, tailored for researchers, scientists, and drug development professionals. By synthesizing quantitative data on their pharmacodynamics and pharmacokinetics, detailing key experimental methodologies, and visualizing their core mechanisms, this document serves as a critical resource for understanding the nuanced differences between these two important arylcyclohexylamines.

Core Mechanism of Action: NMDA Receptor Antagonism

Both tiletamine and ketamine exert their primary pharmacological effects by acting as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate (B1630785) receptor in the central nervous system.[1][2][3][4] They bind to a site within the receptor's ion channel, known as the phencyclidine (PCP) site, thereby blocking the influx of calcium ions that would normally occur upon activation by the co-agonists glutamate and glycine.[5] This action functionally disconnects the thalamocortical and limbic systems, leading to the characteristic state of "dissociative anesthesia," marked by profound analgesia, amnesia, and catalepsy, while generally preserving cardiorespiratory reflexes.[6]

The blockade is "uncompetitive" and "use-dependent," meaning the drug can only access its binding site when the ion channel is opened by agonist binding. This interruption of excitatory glutamatergic neurotransmission is the foundational mechanism for their anesthetic, analgesic, and psychotomimetic effects.

References

- 1. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. Ketamine and other N-methyl-D-aspartate receptor antagonists in the treatment of depression: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of ketamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tiletamine Hydrochloride: Molecular Structure, Chemical Properties, and Pharmacological Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tiletamine (B1682376) hydrochloride, a dissociative anesthetic primarily used in veterinary medicine. The document details its molecular structure, physicochemical and chemical properties, mechanism of action, and metabolic pathways. Furthermore, it outlines key experimental protocols for its synthesis and analysis, serving as a critical resource for professionals in research and drug development.

Molecular Structure and Physicochemical Properties

Tiletamine hydrochloride is the hydrochloride salt of tiletamine, an arylcyclohexylamine chemically related to ketamine and phencyclidine.[1][2][3] Its structure features a cyclohexanone (B45756) backbone substituted with an ethylamino group and a thiophene (B33073) ring.[1] This specific arrangement is crucial for its interaction with the N-methyl-D-aspartate (NMDA) receptor.[1] Tiletamine possesses a chiral center, allowing it to exist as (R)- and (S)-enantiomers, though it is typically used as a racemic mixture.[4] The hydrochloride salt form enhances its water solubility, making it suitable for parenteral administration.[1]

The IUPAC name for this compound is 2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride.[4][5] It is registered under CAS number 14176-50-2.[5][6]

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ClNOS | [4][5][6] |

| Molecular Weight | 259.80 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline solid | [2][7][8] |

| Melting Point | 186–188 °C (with decomposition) | [1][2][7] |

| Water Solubility | 1.2 mg/mL (at 25 °C) | [1] |

| Solubility in Organic Solvents | DMSO: 30-40 mg/mLEthanol: 20 mg/mLMethanol: Soluble | [6][9][10][11] |

| Partition Coefficient (logP) | ~2.3 (estimated for tiletamine base) | [1] |

| pKa | Not explicitly found in search results. | |

| UV Absorption (in 0.1 N HCl) | λmax at 234 nm | [12] |

Chemical Properties, Stability, and Storage

This compound's chemical reactivity is centered around its functional groups.[4] The amine group can undergo acid-base reactions to form salts, such as the hydrochloride, and can also participate in nucleophilic substitution reactions.[4]

Stability and Storage: this compound requires refrigerated storage under an inert atmosphere.[1][7] This is crucial to prevent the oxidative degradation of the thiophene ring.[1] The compound is incompatible with strong oxidizing agents.[10] For prepared solutions, it is recommended that stock solutions are aliquoted and stored in tightly sealed vials at -20°C for up to one month to avoid repeated freeze-thaw cycles.[10]

Pharmacology and Mechanism of Action

Tiletamine is classified as a dissociative anesthetic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[3][4][7] Its anesthetic effects are comparable to those of ketamine.[6]

NMDA Receptor Antagonism

The primary mechanism of action for tiletamine is the high-affinity blockade of NMDA receptors.[1] The NMDA receptor, a crucial ionotropic glutamate (B1630785) receptor, is activated by the binding of glutamate and a co-agonist (glycine or D-serine), leading to the opening of its ion channel.[7][13] Under normal resting conditions, the channel is blocked by a magnesium ion (Mg²+).[13] Upon depolarization of the postsynaptic membrane, this Mg²+ block is relieved, allowing cations like Na⁺ and Ca²⁺ to flow into the neuron.[13]

Tiletamine exerts its effect by binding to the phencyclidine (PCP) site located inside the receptor's ion channel pore.[4][7] This action physically obstructs the channel, preventing the influx of calcium ions even when the receptor is activated by glutamate.[1][7] This disruption of excitatory neurotransmission, particularly in the thalamocortical and limbic systems, produces a state of "dissociative anesthesia," characterized by profound analgesia and amnesia while certain reflexes are maintained.[1][4][7] Tiletamine has an IC₅₀ value of 79 nM for displacing PCP receptor ligands.[1][2]

Caption: NMDA Receptor Antagonism by Tiletamine.

Dopaminergic Modulation

In addition to its primary action on NMDA receptors, tiletamine has been shown to modulate the dopaminergic system.[1] Intracerebroventricular administration in rats leads to a dose-dependent increase in dopamine (B1211576) metabolism in the pyriform cortex.[1][2] This effect is not observed with ketamine and suggests ancillary interactions, possibly with sigma-1 receptors or monoamine transporters, which may contribute to species-specific differences in recovery.[1]

Pharmacokinetics and Metabolism

Following intramuscular injection, tiletamine is rapidly absorbed, reaching peak plasma concentrations within 15 minutes.[1] It is lipophilic, which allows for extensive tissue penetration and rapid crossing of the blood-brain barrier.[1] The volume of distribution ranges from 2.1 to 3.8 L/kg, and it is approximately 85% bound to plasma proteins, mainly albumin and α1-acid glycoprotein.[1]

Metabolism occurs primarily in the liver through the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme.[1] The major metabolic pathway is N-demethylation, which produces norketamine-like analogs that retain 20-30% of the NMDA antagonist activity of the parent compound.[1] These active metabolites can be further conjugated with glucuronic acid to form inactive metabolites, which are then excreted.[1] Approximately 70% of metabolites are excreted renally and 30% via bile.[1]

Caption: Metabolic Pathway of Tiletamine.

Experimental Protocols

The following sections provide an overview of established methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from cyclopentyl 2-thienyl ketone.[4][14] A patented method highlights an efficient pathway that can be carried out using a single solvent for several steps to improve yield and simplify purification.[6][14]

Methodology Overview:

-

Ketone Synthesis: The precursor, cyclopentyl 2-thienyl ketone, is synthesized via direct acylation of thiophene with cyclopentanecarboxylic acid, often using polyphosphoric acid as a water-scavenging solvent.[4][15]

-

Halogenation: The resulting ketone undergoes halogenation.[4]

-

Amination: The halogenated intermediate is then reacted with an amine.[4]

-

Thermal Rearrangement: The product is subjected to thermal rearrangement to form the tiletamine free base.[4][14] Steps 2-4 can be performed sequentially in a single solvent like o-dichlorobenzene.[14]

-

Salt Formation: The purified tiletamine free base is dissolved in a suitable solvent, such as di-n-butyl ether.[6][14] The solution is cooled (e.g., to 2°C), and hydrogen chloride gas is bubbled through it to precipitate this compound.[6][14]

-

Purification: The resulting solid is collected by filtration, washed with a solvent like acetone (B3395972) to remove impurities, and dried.[6][14]

Analytical Methodologies

Accurate identification and quantification of this compound are essential for quality control, pharmacokinetic studies, and forensic analysis.

HPLC is a robust method for determining the purity and concentration of tiletamine in various matrices, including plasma and pharmaceutical formulations.[5][8]

Representative HPLC Protocol:

-

Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 3.0 x 100 mm, 1.7 µm).[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer, such as 10 mM ammonium (B1175870) acetate (B1210297) or a dilute acid like phosphoric or formic acid.[1][8] A common composition is a 4:1 (v/v) ratio of acetonitrile to 10 mM ammonium acetate.[8]

-

Flow Rate: 0.2 mL/min.[8]

-

Sample Preparation: Samples are typically prepared by dissolving the analyte in the mobile phase or performing a liquid-liquid or solid-phase extraction for biological matrices.[8]

GC-MS is a highly sensitive and specific method used for the definitive identification and quantification of tiletamine, particularly in forensic and toxicological analyses.[5][9]

Representative GC-MS Protocol:

-

Column: A non-polar or low-polarity column, such as a 5% phenyl/95% methylpolysiloxane column.[9]

-

Carrier Gas: Helium.

-

Sample Preparation: A simple liquid-liquid extraction with a solvent like ethyl acetate is used to isolate tiletamine from plasma or other biological samples.[9] The compound can be analyzed without derivatization.[9]

-

Ionization: Electron Impact (EI) ionization.[9]

-

Detection: Mass spectrometer operating in either full-scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[16] The limit of quantification in plasma can reach 10 ng/mL.[9]

Caption: General Analytical Workflow for Tiletamine HCl.

-

Infrared (IR) Spectroscopy: IR absorption spectrophotometry is a standard method for the chemical identification of this compound, comparing its spectrum to that of a certified reference standard.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.[10][17]

Conclusion

This compound is a well-characterized dissociative anesthetic with a clear mechanism of action centered on NMDA receptor antagonism. Its molecular structure directly contributes to its pharmacological activity, and its physicochemical properties are well-defined, facilitating its formulation and administration. The established metabolic pathways and analytical methodologies provide a solid foundation for further research, drug development, and quality control. This guide serves as a foundational resource for scientists and researchers, consolidating the critical technical information required for advanced study and application of this compound.

References

- 1. Separation of Tiletamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 2. Contrasting neurochemical interactions of tiletamine, a potent phencyclidine (PCP) receptor ligand, with the N-methyl-D-aspartate-coupled and -uncoupled PCP recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Buy Tiletamine (EVT-285339) | 14176-49-9 [evitachem.com]

- 5. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as this compound - Google Patents [patents.google.com]

- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of an HPLC assay for determination of Telazol in pregnant pigs: application to placental transfer study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of constituents of Telazol--tiletamine and zolazepam by a gas chromatography/mass spectrometry-based method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. NMDA receptor subunits and associated signaling molecules mediating antidepressant-related effects of NMDA-GluN2B antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound [drugfuture.com]

- 13. NMDA receptor - Wikipedia [en.wikipedia.org]

- 14. US5969159A - Synthesis of cyclopentyl 2-thienyl ketone tiletamine and tiletamine acid addition salts such as this compound - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tiletamine Hydrochloride for Pain Perception Studies in Animal Models

Executive Summary: Tiletamine (B1682376) hydrochloride is a dissociative anesthetic and a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Commonly formulated in a 1:1 ratio with the benzodiazepine (B76468) zolazepam, it is widely used in veterinary medicine for anesthesia and immobilization.[3][4] Its role as an NMDA receptor antagonist makes it a compound of significant interest for studying pain mechanisms, particularly those involving central sensitization, which is a key component of chronic and neuropathic pain.[5][6] This guide provides a comprehensive technical overview for researchers and drug development professionals on the use of tiletamine in preclinical pain research. It covers its pharmacological mechanism, detailed experimental protocols, quantitative data from various animal models, and critical considerations for its application.

Pharmacological Profile and Mechanism of Action

Tiletamine belongs to the arylaminocycloalkanone class of dissociative anesthetics, similar to ketamine.[7][8] Its primary mechanism of action relevant to pain perception is the non-competitive antagonism of the NMDA receptor.[2][4] NMDA receptors are critical for synaptic plasticity and play a pivotal role in the "wind-up" phenomenon and central sensitization, where neurons in the spinal cord become hyperexcitable, amplifying pain signals.[6][9]

By blocking the NMDA receptor ion channel, tiletamine inhibits the influx of calcium ions that triggers downstream signaling cascades responsible for sensitizing central pain pathways.[4][7] This action suggests its potential utility in modulating neuropathic pain and preventing the transition from acute to chronic pain states.[5][10] Tiletamine is almost always used in combination with zolazepam, a benzodiazepine that provides muscle relaxation and anticonvulsant properties, counteracting the muscle rigidity and potential seizures associated with high doses of tiletamine alone.[3][11]

References

- 1. Comparison of the Psychopharmacological Effects of Tiletamine and Ketamine in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. drugs.com [drugs.com]

- 4. bloomtechz.com [bloomtechz.com]

- 5. NMDA-receptor antagonists in neuropathic pain: experimental methods to clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The use of NMDA-receptor antagonists in the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. uspharmacist.com [uspharmacist.com]

- 10. Methadone - Wikipedia [en.wikipedia.org]

- 11. Evaluation of Medetomidine Dose Variations on Tiletamine-Zolazepam and Tramadol Anesthetic Combination in Dogs - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Half-Life of Tiletamine in Different Animal Species: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic parameter of half-life for the dissociative anesthetic tiletamine (B1682376) across various animal species. The document synthesizes available quantitative data, details common experimental methodologies, and visualizes key processes to support further research and drug development.

Quantitative Pharmacokinetic Data: Tiletamine Half-Life

The elimination half-life of tiletamine exhibits significant variability across different animal species, a critical consideration for its application in veterinary medicine and translational research. The following table summarizes the available quantitative data from peer-reviewed studies.

| Animal Species | Administration Route | Dose (Tiletamine) | Elimination Half-Life (t½) | Reference(s) |

| Cat (Felis catus) | Intramuscular (IM) | 10 mg/kg | 2.5 - 4.0 hours | [1] |

| Dog (Canis lupus familiaris) | Intravenous (IV) | 1.1 mg/kg | 0.87 hours (approx. 52 minutes) | [2][3][4] |

| Pig (Sus scrofa domesticus) | Intramuscular (IM) | 3 mg/kg | 1.97 hours (approx. 118 minutes) | [5][6] |

| Pig (Sus scrofa domesticus) | Not Specified | Not Specified | 3.0 hours | [6] |

| Polar Bear (Ursus maritimus) | Intramuscular (IM) | ~10 mg/kg | 1.8 ± 0.2 hours | [5][7] |

| Horse (Equus caballus) | Not Reported | Not Reported | No pharmacokinetic data reported in the reviewed literature. | [8] |

| Sheep (Ovis aries) | Not Reported | Not Reported | No pharmacokinetic data reported in the reviewed literature. | [9][10][11][12] |

| Cattle (Bos taurus) | Not Reported | Not Reported | No pharmacokinetic data reported in the reviewed literature. |

Note: Tiletamine is typically administered in a 1:1 combination with zolazepam (B1684422) (e.g., Telazol®, Zoletil®). Doses reflect the tiletamine component where specified.

Detailed Experimental Protocols

The determination of tiletamine's half-life involves a multi-step pharmacokinetic study. The following is a generalized protocol synthesized from methodologies reported in the literature.

2.1. Animal Subjects and Drug Administration

-

Subjects: Healthy, adult animals of the target species are selected. A physical examination is performed to ensure no underlying conditions that might affect drug metabolism. Animals are typically fasted for at least 12 hours prior to the study.

-

Drug Formulation: A commercial formulation of tiletamine and zolazepam (e.g., Telazol®) is reconstituted according to the manufacturer's instructions, typically with sterile water.

-

Administration: The drug is administered either intravenously (IV), usually via a cephalic or jugular catheter, or intramuscularly (IM) into a suitable muscle mass (e.g., lumbar or gluteal muscles). The precise dose and route are recorded for each subject.

2.2. Blood Sample Collection

-

Schedule: A series of blood samples are collected at predetermined time points. For IV administration, sampling is frequent in the initial phase (e.g., 2, 5, 10, 15, 30 minutes) and then spaced out during the elimination phase (e.g., 1, 2, 4, 8, 12, 24 hours). For IM administration, the schedule is designed to capture the absorption, distribution, and elimination phases.

-

Procedure: Samples (typically 2-5 mL) are drawn into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Processing: The blood samples are immediately centrifuged (e.g., at 2000 x g for 10 minutes) to separate the plasma. The plasma is then transferred to labeled cryovials and stored at -70°C or lower until analysis.

2.3. Bioanalytical Quantification of Tiletamine

-

Objective: To accurately measure the concentration of tiletamine in the collected plasma samples.

-

Sample Preparation:

-

Protein Precipitation: A common method involves adding a solvent like acetonitrile (B52724) to a plasma aliquot (e.g., 500 µL) to precipitate proteins.

-

Liquid-Liquid Extraction: An alternative method uses a solvent such as ethyl acetate (B1210297) to extract tiletamine from the plasma.

-

The sample is vortexed and then centrifuged to separate the organic layer containing the drug from the aqueous layer and protein pellet. The supernatant (organic layer) is transferred to a clean tube and evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a mobile phase solution for analysis.

-

-

Analytical Method:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate tiletamine from other components in the sample extract.

-

Detection: Mass Spectrometry (MS) is the most common detection method, often in tandem (MS/MS), providing high sensitivity and specificity for quantifying tiletamine.

-

-

Validation: The analytical method is validated for accuracy, precision, linearity, and sensitivity, with a limit of quantification typically in the low ng/mL range.

2.4. Pharmacokinetic Analysis

-

Data Plotting: The measured plasma concentrations of tiletamine are plotted against time.

-

Model Fitting: The concentration-time data are fitted to a pharmacokinetic model. A one-compartment model with first-order elimination is frequently used for tiletamine.

-

Half-Life Calculation: The elimination half-life (t½) is calculated from the terminal elimination rate constant (k) derived from the model, using the formula: t½ = 0.693 / k . This value represents the time required for the plasma concentration of tiletamine to decrease by 50% during the elimination phase.

Visualizations: Workflows and Pathways

3.1. Experimental Workflow for Half-Life Determination

The following diagram illustrates the standard workflow for a pharmacokinetic study designed to determine the half-life of tiletamine.

Caption: A flowchart of the key stages in determining the pharmacokinetic half-life of tiletamine.

3.2. Metabolic Pathway of Tiletamine

Tiletamine is structurally related to ketamine and is believed to undergo similar metabolic transformations, primarily through the Cytochrome P450 (CYP) enzyme system in the liver. The primary metabolic step is N-dealkylation.

Caption: A simplified diagram of tiletamine's biotransformation via Phase I and Phase II metabolism.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. vet-us.virbac.com [vet-us.virbac.com]

- 3. ZOLETIL® (tiletamine and zolazepam for injection) [dailymed.nlm.nih.gov]

- 4. Telazol® CIII(tiletamine and zolazepam for injection) [dailymed.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. avys.omu.edu.tr [avys.omu.edu.tr]

- 9. mdpi.com [mdpi.com]

- 10. avmajournals.avma.org [avmajournals.avma.org]

- 11. Cardiopulmonary effects of a tiletamine-zolazepam combination in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The cardiovascular response of sheep to tiletamine-zolazepam and butorphanol tartrate anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiletamine's Expanding Neurotransmitter Footprint: A Technical Exploration Beyond Glutamate

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological effects of tiletamine (B1682376) on key neurotransmitter systems beyond its well-established role as a glutamate (B1630785) N-methyl-D-aspartate (NMDA) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals interested in the broader neuropharmacological profile of this compound.

Abstract

Tiletamine, a potent dissociative anesthetic, is primarily characterized by its high affinity for the phencyclidine (PCP) site of the NMDA receptor. However, emerging evidence suggests that its complex physiological and psychological effects may not be solely attributable to its interaction with the glutamatergic system. This guide synthesizes the current understanding of tiletamine's impact on the dopaminergic, cholinergic, and, to a lesser extent, serotonergic and noradrenergic systems. Through a comprehensive review of available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to provide a thorough technical resource for the scientific community.

Interaction with the Dopaminergic System

While some studies indicate that tiletamine does not directly bind to dopamine (B1211576) receptors, there is compelling evidence for its indirect modulation of the dopaminergic system.[1]

Quantitative Data: Receptor Binding and Functional Assays

Direct radioligand binding studies have shown that tiletamine does not significantly displace ligands from dopamine (DA) receptors.[1] However, functional studies reveal a more complex interaction.

| Parameter | Value | Receptor/Transporter | Method | Source |

| Dopamine Receptor Binding | No direct effect | Dopamine (DA) Receptors | Radioligand Displacement Assay | [1] |

| Dopamine Metabolism | Increased | Pyriform Cortex | In vivo microdialysis following intracerebroventricular administration | [1] |

Table 1: Tiletamine's Interaction with the Dopaminergic System

Signaling Pathways and Mechanisms of Action

The increase in dopamine metabolism observed in the pyriform cortex following intracerebroventricular administration of tiletamine suggests an indirect mechanism of action.[1] This could be mediated by the blockade of NMDA receptors on GABAergic interneurons, leading to a disinhibition of dopaminergic neurons.

Caption: Indirect Dopaminergic Modulation by Tiletamine.

Experimental Protocols

This protocol outlines a method to assess the binding affinity of tiletamine for dopamine D1 and D2 receptors.

-

Objective: To determine the inhibitory constant (Ki) of tiletamine at dopamine D1 and D2 receptors.

-

Materials:

-

Rat striatal tissue homogenate (source of D1 and D2 receptors).

-

[³H]-SCH23390 (radioligand for D1 receptors).

-

[³H]-Spiperone (radioligand for D2 receptors).

-

Unlabeled tiletamine hydrochloride.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare rat striatal membrane homogenates.

-

In a 96-well plate, incubate membrane homogenate with a fixed concentration of either [³H]-SCH23390 or [³H]-Spiperone.

-

Add increasing concentrations of unlabeled tiletamine to compete with the radioligand.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of tiletamine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

Interaction with the Cholinergic System

Tiletamine demonstrates a notable interaction with the cholinergic system, primarily through the modulation of acetylcholine (B1216132) release.

Quantitative Data: Acetylcholine Release

Studies have shown that tiletamine inhibits the NMDA-mediated release of acetylcholine in striatal slices.

| Parameter | Value | Target | Method | Source |

| IC50 | 70 nM | NMDA-mediated [³H]acetylcholine release | In vitro striatal slice preparation | [2] |

Table 2: Tiletamine's Effect on Acetylcholine Release

Signaling Pathways and Mechanisms of Action

The inhibitory effect of tiletamine on acetylcholine release is a direct consequence of its NMDA receptor antagonism on cholinergic neurons. By blocking the excitatory glutamatergic input to these neurons, tiletamine reduces their firing rate and subsequent acetylcholine release.

Caption: Tiletamine's Inhibition of Acetylcholine Release.

Experimental Protocols

This protocol details a method to measure the effect of tiletamine on NMDA-mediated acetylcholine release from striatal slices.

-

Objective: To quantify the inhibitory effect of tiletamine on NMDA-stimulated acetylcholine release.

-

Materials:

-

Rat striatal slices.

-

[³H]-Choline for preloading.

-

Artificial cerebrospinal fluid (aCSF).

-

NMDA.

-

This compound.

-

Liquid scintillation counter.

-

-

Procedure:

-

Prepare acute coronal slices of rat striatum.

-

Pre-incubate the slices with [³H]-Choline to label the acetylcholine stores.

-

Place the slices in a superfusion chamber and perfuse with aCSF.

-

Collect baseline fractions of the perfusate.

-

Stimulate acetylcholine release by adding NMDA to the perfusion medium.

-

In a parallel set of experiments, co-perfuse with NMDA and varying concentrations of tiletamine.

-

Collect fractions during and after stimulation.

-

Measure the radioactivity in each fraction using a liquid scintillation counter to determine the amount of [³H]-acetylcholine released.

-

Calculate the percentage inhibition of NMDA-stimulated release by tiletamine to determine the IC50 value.

-

Interaction with Serotonergic and Noradrenergic Systems

Direct quantitative data on tiletamine's binding affinities or functional effects on serotonin (B10506) and norepinephrine (B1679862) receptors and transporters are currently limited in the published literature. However, the structural similarity of tiletamine to ketamine, which has been shown to interact with these systems, suggests that tiletamine may also have effects on serotonergic and noradrenergic neurotransmission. Further research is warranted to fully elucidate these potential interactions.

Conclusion

While tiletamine's primary mechanism of action is the blockade of NMDA receptors, this technical guide highlights its significant, albeit often indirect, interactions with other critical neurotransmitter systems. The modulation of dopaminergic and cholinergic signaling pathways likely contributes to the complex pharmacological profile of tiletamine. The lack of extensive data on its effects on the serotonergic and noradrenergic systems represents a key area for future investigation. A comprehensive understanding of tiletamine's full neurotransmitter footprint is essential for both its clinical application and for advancing our knowledge of the neurobiology of anesthesia and dissociative states.

References

Methodological & Application

Application Notes for Intraperitoneal Tiletamine Hydrochloride in Mice

Introduction

Tiletamine (B1682376) hydrochloride is a dissociative anesthetic pharmacologically classified as an N-methyl-D-aspartate (NMDA) receptor antagonist, chemically related to ketamine.[1][2] It is primarily used in veterinary medicine to induce anesthesia for diagnostic and surgical procedures. In research settings, tiletamine is almost exclusively available in combination with zolazepam (B1684422), a benzodiazepine (B76468) derivative. This combination, commercially known as Telazol® or Zoletil®, leverages the synergistic effects of both compounds: tiletamine provides analgesia and dissociative anesthesia, while zolazepam contributes to muscle relaxation and seizure prevention.[3] For procedures in mice, this combination is often supplemented with an α2-adrenergic agonist like xylazine (B1663881) or dexmedetomidine (B676) to enhance muscle relaxation and analgesia, providing a more stable plane of surgical anesthesia.[4][5]

Mechanism of Action

Tiletamine's primary mechanism involves the non-competitive antagonism of NMDA receptors in the central nervous system.[6][7] By binding to the phencyclidine (PCP) site within the receptor's ion channel, tiletamine blocks the influx of calcium (Ca²⁺) and sodium (Na⁺) ions.[3][6] This action inhibits glutamate-mediated excitatory neurotransmission, leading to a state of "dissociative anesthesia," which is characterized by profound analgesia, catalepsy, and amnesia, while generally preserving respiratory drive.[3]

Quantitative Data: Tiletamine-Based Anesthetic Dosages for Mice

The following table summarizes various intraperitoneal (IP) anesthetic combinations and dosages for mice reported in the literature. Dosages should be adapted based on the specific mouse strain, sex, age, and the nature of the surgical procedure.[5]

| Anesthetic Combination | Tiletamine/Zolazepam Dose (mg/kg) | Xylazine Dose (mg/kg) | Other Agents (mg/kg) | Observed Effects & Duration | Source |

| Tiletamine/Zolazepam-Xylazine (TZX) | 80 | 10 | - | Effective anesthesia with surgical analgesia for approximately 70 minutes.[4] | [4][8] |

| Tiletamine/Zolazepam-Xylazine-Tramadol (TZXT) | 80 | 10 | Tramadol: 15 | Provided better analgesia with a longer duration (approx. 90 minutes) compared to TZX.[4] | [4][8] |

| Tiletamine/Zolazepam | 80 | - | - | Produced anesthesia without sufficient analgesia for surgical procedures.[9] | [9] |

| Tiletamine/Zolazepam-Xylazine | Not specified | Not specified | - | Considered a viable combination for achieving surgical tolerance in mice.[5] | [5] |

| Dexmedetomidine-Tiletamine/Zolazepam-Butorphanol | 20 - 40 | - | Dexmedetomidine: 0.2 - 0.6, Butorphanol: 3 | Combination resulted in 100% anesthetic occurrence, with duration varying from 15 to 270 minutes depending on specific dosages.[10] | [10] |

Experimental Protocols

Protocol 1: Drug Preparation and Dosage Calculation

This protocol outlines the steps for preparing an injectable anesthetic solution from commercially available products. Tiletamine/zolazepam (e.g., Zoletil 100®) is typically supplied as a lyophilized powder that requires reconstitution.

-

Reconstitution : Reconstitute the vial of tiletamine/zolazepam powder according to the manufacturer's instructions. For example, adding 5 mL of sterile diluent to a 500 mg vial yields a solution with 50 mg/mL of tiletamine and 50 mg/mL of zolazepam (total concentration 100 mg/mL).

-

Addition of Other Agents : If using a combination like TZX, draw the required volume of xylazine into the same syringe as the reconstituted tiletamine/zolazepam.

-

Dosage Calculation :

-

Weigh the mouse accurately using a calibrated scale.

-

Use the following formula to calculate the injection volume:

-

Volume (mL) = (Mouse Weight (kg) × Dosage (mg/kg)) / Concentration (mg/mL)

-

-

Example Calculation for a 25g mouse using the TZX regimen (80 mg/kg Tiletamine/Zolazepam and 10 mg/kg Xylazine):

-

Assume reconstituted Tiletamine/Zolazepam concentration is 100 mg/mL and Xylazine is 20 mg/mL.

-

Tiletamine/Zolazepam Volume : (0.025 kg × 80 mg/kg) / 100 mg/mL = 0.02 mL

-

Xylazine Volume : (0.025 kg × 10 mg/kg) / 20 mg/mL = 0.0125 mL

-

Total Volume : 0.02 mL + 0.0125 mL = 0.0325 mL. For ease of administration, the drugs can be diluted with sterile saline, ensuring the total injection volume does not exceed the recommended maximum.[11]

-

-

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol details a standardized method for safely administering substances via the intraperitoneal route.[11][12][13][14]

-

Animal Restraint : Securely restrain the mouse using a proper scruff technique to immobilize the head and body.[11][14] Turn the mouse to a supine position (dorsal recumbency) and tilt the head slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[12][14]

-

Site Identification : Identify the injection site in the lower right abdominal quadrant.[11][13][14] This location avoids the cecum (typically on the left side) and the urinary bladder.[11][13]

-

Disinfection : Disinfect the injection site with a 70% alcohol wipe.[11]

-

Needle Insertion :

-

Aspiration : Before injecting, gently pull back on the syringe plunger (aspirate) to ensure the needle is correctly placed.[11][12]

-

No Aspirate (Negative Pressure) : Correct placement. Proceed with the injection.

-

Blood Aspirated : The needle may be in a blood vessel. Withdraw the needle and inject on the contralateral side with a fresh needle.

-

Yellow/Green Fluid Aspirated : The needle may be in the gastrointestinal tract or bladder. Withdraw immediately and do not inject. The animal should be carefully monitored and the experiment may need to be aborted.[12]

-

-

Injection and Withdrawal : Inject the solution at a steady rate. The maximum recommended injection volume is 10 ml/kg.[13] After injection, withdraw the needle swiftly and return the mouse to a clean, warm cage for observation.

-

Post-Injection Monitoring : Monitor the animal for the onset of anesthesia by checking for the loss of the righting reflex.[4] Confirm the depth of surgical anesthesia by testing the pedal withdrawal reflex (toe pinch).[5] Monitor vital signs such as respiratory rate throughout the procedure.[4]

Visualizations

Signaling Pathway

Caption: Mechanism of action for Tiletamine as an NMDA receptor antagonist.

Experimental Workflow

Caption: Experimental workflow for IP anesthesia in mice.

References

- 1. Tiletamine - Wikipedia [en.wikipedia.org]

- 2. Tiletamine | C12H17NOS | CID 26533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Tiletamine (EVT-285339) | 14176-49-9 [evitachem.com]

- 4. medycynawet.edu.pl [medycynawet.edu.pl]

- 5. Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiletamine | 14176-49-9 | Benchchem [benchchem.com]

- 7. bloomtechz.com [bloomtechz.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Evaluation of a combination of tiletamine and zolazepam as an anesthetic for laboratory rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Injectable Anesthesia for Mice: Combined Effects of Dexmedetomidine, Tiletamine-Zolazepam, and Butorphanol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]

- 12. ltk.uzh.ch [ltk.uzh.ch]

- 13. animalcare.ubc.ca [animalcare.ubc.ca]

- 14. uac.arizona.edu [uac.arizona.edu]

Application Notes and Protocols for Intramuscular Administration of Telazol® for Feline Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telazol®, a 1:1 combination of the dissociative anesthetic tiletamine (B1682376) hydrochloride and the benzodiazepine (B76468) tranquilizer zolazepam (B1684422) hydrochloride, is an injectable anesthetic agent utilized in veterinary medicine for restraint and anesthesia in cats.[1] Tiletamine, a phencyclidine derivative, acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, producing a state of dissociative anesthesia characterized by catalepsy, amnesia, and analgesia.[2][3] Zolazepam, a benzodiazepine, enhances the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in muscle relaxation, sedation, and anticonvulsant properties.[2][4] This combination provides a rapid onset of anesthesia with good muscle relaxation.[2]

These application notes provide detailed protocols for the intramuscular (IM) administration of Telazol® in felines for research and drug development purposes. The information compiled is based on a comprehensive review of scientific literature and veterinary guidelines.

Data Presentation

Dosage Guidelines for Intramuscular Administration of Telazol® in Cats

The following table summarizes recommended intramuscular dosages of Telazol® for various procedures in healthy cats. Dosages should be adjusted based on the individual cat's health status, age, and the desired depth and duration of anesthesia.[5]

| Procedure Type | Telazol® Dosage (mg/kg) | Telazol® Dosage (mg/lb) | Reference(s) |

| Restraint and Minor Procedures (e.g., dentistry, abscess treatment) | 9.7 - 11.9 | 4.4 - 5.4 | [5] |

| Minor Surgery (e.g., laceration repair, castration) | 10.6 - 12.5 | 4.8 - 5.7 | [5] |

| Major Surgery (e.g., ovariohysterectomy, onychectomy) | 14.3 - 15.8 | 6.5 - 7.2 | [5] |

Anesthetic Timelines and Physiological Parameters

The following data is derived from a study on feral cats anesthetized with a combination of tiletamine-zolazepam, ketamine, and xylazine (B1663881) (TKX). While not solely Telazol®, this provides valuable insight into expected physiological responses. The average doses administered were tiletamine-zolazepam 5.52 ± 1.70 mg/kg, ketamine 8.94 ± 3.60 mg/kg, and xylazine 1.11 ± 0.34 mg/kg IM.[1]

Table 1: Anesthetic Timelines (TKX Combination) [1]

| Parameter | Mean ± SD |

| Onset of Lateral Recumbency (minutes) | 4 ± 1 |

| Duration of Surgical Anesthesia (minutes) | Sufficient for procedures in 92% of cats |

| Time to Sternal Recumbency (minutes) | 72 ± 42 |

Table 2: Physiological Parameters During Anesthesia (TKX Combination) [6][7]

| Parameter | Male Cats (Mean ± SD) | Female Cats (Mean ± SD) |

| Heart Rate (beats per minute) | 156 ± 19 | 156 ± 19 |

| Respiratory Rate (breaths per minute) | 18 ± 8 | 18 ± 8 |

| Mean Blood Pressure (mmHg) | 136 ± 30 | 113 ± 29 |

| Oxygen Saturation (SpO2) (%) | 92 ± 3 | 90 ± 4 |

| Body Temperature at Reversal (°C) | 38.0 ± 0.8 | 36.6 ± 0.8 |

Experimental Protocols

Subject Preparation and Pre-Anesthetic Evaluation

-

Animal Selection: Healthy adult cats with an American Society of Anesthesiologists (ASA) physical status of I or II are recommended for initial studies.[8] A thorough physical examination should be performed to rule out underlying diseases, particularly cardiac, renal, or pancreatic conditions, which are contraindications for Telazol® use.[5]

-

Fasting: Withhold food for at least 12 hours prior to anesthesia to reduce the risk of regurgitation and aspiration. Water can be provided until a few hours before the procedure.[9]

-

Pre-Anesthetic Blood Work: A complete blood count (CBC) and serum biochemistry profile are recommended to assess organ function and identify any subclinical disease.

Preparation and Administration of Telazol®

-

Reconstitution: Reconstitute the lyophilized Telazol® powder with 5 mL of sterile water for injection. This will result in a solution containing 50 mg/mL of tiletamine and 50 mg/mL of zolazepam (total concentration of 100 mg/mL).[5]

-

Dosage Calculation: Accurately weigh the cat and calculate the required volume of Telazol® based on the desired dosage.

-

Intramuscular Injection Technique:

-

Needle and Syringe: Use a sterile syringe and a 22-25 gauge needle.

-

Injection Sites: The preferred sites for intramuscular injection in cats are the epaxial (lumbar) muscles located on either side of the spine, or the quadriceps muscles on the cranial aspect of the thigh.[10][11] The lumbar muscles are often favored as they are a large muscle mass and may be less reactive.[12][13]

-

Procedure:

-

Properly restrain the cat.

-

Isolate the target muscle group. For the lumbar muscles, palpate the spine and move laterally to the thick muscle belly.[12]

-

Insert the needle at a 90-degree angle into the muscle.[12]

-

Aspirate by pulling back on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.[13]

-

Inject the Telazol® at a steady rate.

-

Withdraw the needle and gently massage the injection site to aid in drug dispersion.[10]

-

-

Anesthetic Monitoring

Continuous monitoring of vital signs is crucial throughout the anesthetic period.[9]

-

Parameters to Monitor:

-

Heart Rate and Rhythm: Auscultation with a stethoscope, palpation of the femoral pulse, or an electrocardiogram (ECG).

-

Respiratory Rate and Pattern: Observation of thoracic excursions.

-

Oxygen Saturation (SpO2): Pulse oximeter with the probe placed on the tongue, ear, or other non-pigmented, well-perfused tissue.

-

Body Temperature: Rectal thermometer.

-

Blood Pressure: Non-invasive oscillometric or Doppler blood pressure monitoring.

-

Reflexes: Palpebral (blink) and pedal (withdrawal) reflexes will be diminished but may not be completely absent.[5]

-

-

Monitoring Frequency: Record vital signs every 5 minutes during the procedure.

Recovery and Post-Anesthetic Care

-

Recovery Environment: Place the cat in a quiet, warm, and dimly lit environment for recovery.

-

Thermoregulation: Provide supplemental heat (e.g., circulating warm water blanket, forced warm air) to prevent hypothermia, as cats are prone to heat loss during and after anesthesia.[5]

-

Ocular Lubrication: Apply a sterile ophthalmic lubricant to the corneas to prevent drying, as the eyes will remain open.[5]

-

Monitoring During Recovery: Continue to monitor vital signs every 15-30 minutes until the cat is in sternal recumbency and showing signs of awareness.

-

Recovery Scoring: Utilize a sedation scoring system to objectively assess the quality of recovery.

Example Four-Point Sedation Scale: [14]

Score Description 0 No sedation (fully alert) 1 Poor sedation (alert but with somnolence) 2 Moderate sedation (drowsy, but occasionally restless) 3 Deep sedation (sleeping comfortably)

Mandatory Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. Tiletamine-Zolazepam, Ketamine, and Xylazine Anesthetic Protocol for High-Quality, High-Volume Spay and Neuter of Free-Roaming Cats in Seoul, Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The role of NMDARs in the anesthetic and antidepressant effects of ketamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. zoetisus.com [zoetisus.com]

- 6. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anesthetic and physiologic effects of tiletamine, zolazepam, ketamine, and xylazine combination (TKX) in feral cats undergoing surgical sterilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How ASA scores help make anesthesia safer for your pet patients - Veterinary Practice News [veterinarypracticenews.com]

- 9. aaha.org [aaha.org]

- 10. iatevad.com [iatevad.com]

- 11. Medication Techniques – Clinical Medicine 1: Small Animal Clinical Skills Textbook [books.lib.uoguelph.ca]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Tiletamine and Xylazine Combination in Large Animal Immobilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of tiletamine (B1682376), a dissociative anesthetic, and xylazine (B1663881), an alpha-2 adrenergic agonist, provides a reliable and effective method for the chemical immobilization of a wide range of large animal species. Tiletamine, a derivative of phencyclidine, acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, inducing a state of catalepsy, amnesia, and analgesia.[1][2][3] Xylazine complements this by producing sedation, muscle relaxation, and additional analgesia through its action on alpha-2 adrenergic receptors in the central nervous system.[4][5] This synergistic combination allows for a reduced dose of each drug, minimizing potential side effects while achieving a smooth induction and recovery.

These application notes provide detailed protocols and quantitative data for the use of tiletamine and xylazine in various large animal species, intended for use by qualified professionals in research and drug development.

Data Presentation: Dosages and Timelines

The following tables summarize recommended dosages, induction times, and recovery periods for the tiletamine-xylazine combination in several large animal species. Dosages should be considered as a guide and may need to be adjusted based on the animal's age, health status, and temperament.

Table 1: Tiletamine-Zolazepam and Xylazine Dosages for Large Animal Immobilization

| Species | Tiletamine-Zolazepam (mg/kg) | Xylazine (mg/kg) | Route of Administration |

| Cattle & Bison | 0.53 (in combination with Ketamine) | 0.04 (Detomidine) | Intramuscular (IM) |

| 1 ml of combined solution per 100-150 kg bodyweight | IM | ||

| Llamas & Alpacas | 2 | 0.1 - 0.4 | IM |

| White-Tailed Deer | 4.5 | 2.2 | IM |

| Red Deer (Calves) | 2.0 | 2.76 | IM |

| Red Deer (Adults) | 1.9 | 2.24 | IM |

| Tigers | 1.5 | 0.5 | IM (Dart or Hand Injection) |

Note: Tiletamine is commercially available in combination with zolazepam (B1684422) (e.g., Telazol®, Zoletil®). Dosages are often cited for the combined product.

Table 2: Induction and Recovery Times for Tiletamine-Xylazine Immobilization